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Introduction

Presatovir (formerly GS-5806) is an investigational oral antiviral agent developed for the
treatment of respiratory syncytial virus (RSV) infection. As a small molecule inhibitor of the RSV
fusion (F) protein, presatovir represents a targeted approach to preventing viral entry into host
cells. This technical guide provides a comprehensive overview of the discovery, mechanism of
action, preclinical development, and clinical evaluation of presatovir, with a focus on the
scientific data and methodologies that have defined its developmental trajectory.

Discovery and Mechanism of Action

Presatovir was identified through a lead optimization program building upon a screening hit.[1]
The core chemical structure was modified to enhance oral bioavailability, potency, and
metabolic properties, resulting in the final compound.[1]

Presatovir's mechanism of action is the inhibition of the RSV F protein-mediated fusion of the
viral and host cell membranes. The RSV F protein, a class | fusion glycoprotein, is essential for
viral entry. It exists in a metastable prefusion conformation that, upon triggering, undergoes a
series of irreversible conformational changes to a more stable postfusion state. This process
brings the viral and cellular membranes into close proximity, leading to their fusion and the
release of the viral contents into the host cell.
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Presatovir binds to a specific pocket within the central cavity of the prefusion conformation of
the RSV F protein. This binding stabilizes the prefusion state, preventing the conformational

rearrangements necessary for membrane fusion.

Below is a diagram illustrating the key steps in RSV F protein-mediated membrane fusion and

the inhibitory action of presatovir.
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Figure 1: RSV F Protein-Mediated Fusion and Presatovir's Mechanism of Action.

Preclinical Development
In Vitro Antiviral Activity

Presatovir demonstrated potent antiviral activity against a broad range of RSV A and B clinical
isolates. The mean half-maximal effective concentration (EC50) was determined to be 0.43 nM

against a panel of 75 RSV clinical isolates.[1]

A detailed protocol for determining the in vitro antiviral activity of presatovir is outlined below.
This method is based on a cytopathic effect (CPE) reduction assay.
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Figure 2: Experimental Workflow for in vitro EC50 Determination.

In Vivo Efficacy in a Cotton Rat Model
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The cotton rat (Sigmodon hispidus) is a well-established animal model for RSV infection as it is
semi-permissive to the virus and recapitulates aspects of human disease.[2][3] In this model,
presatovir demonstrated dose-dependent antiviral efficacy.[1]

The following protocol describes a typical efficacy study of presatovir in the cotton rat model.

e Animal Acclimation: Male and female cotton rats are acclimated to the facility for a minimum
of 3 days prior to the study.

 Infection: Animals are lightly anesthetized and intranasally inoculated with a defined plaque-
forming unit (PFU) of an RSV A strain.

o Treatment: Presatovir is administered orally at various dose levels, typically starting on the
day of infection or one day post-infection and continuing for a specified duration (e.g., 5
days). A placebo group receives the vehicle control.

o Sample Collection: At a predetermined time point post-infection (e.g., day 5), animals are
euthanized. Lungs are harvested for viral titer determination.

« Viral Titer Quantification: Lung tissue is homogenized, and viral titers are quantified using a
plague assay on a suitable cell line (e.g., HEp-2 cells).

o Data Analysis: Viral titers in the lungs of presatovir-treated animals are compared to those
in the placebo-treated group to determine the extent of viral replication inhibition.

Clinical Development

Presatovir has been evaluated in several Phase Il clinical trials across different patient
populations. A summary of the key findings from these studies is presented below.

Human Challenge Study (NCT01756482)

A double-blind, placebo-controlled study was conducted in healthy adults experimentally
infected with an RSV challenge strain.[4] Treatment with GS-5806 (presatovir) resulted in a
significant reduction in viral load and the severity of clinical disease.[4]
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. Presatovir (Cohorts Placebo (Cohorts
Endpoint p-value
1-4) 1-4)

AUC for Viral Load
(log10 PFUe x 250.7 757.7 <0.001
hours/mL)

Total Mucus Weight
@

6.9 151 0.03

AUC for Symptom
-20.2 204.9 0.005
Scores (hours)

Table 1: Efficacy of
Presatovir in a Human
RSV Challenge Study.

[4]

Studies in Immunocompromised Patients

Presatovir was evaluated in several Phase Ilb, randomized, double-blind, placebo-controlled
trials in adult hematopoietic cell transplant (HCT) and lung transplant recipients with RSV
infection.

This study enrolled 189 HCT recipients with RSV URTL.[5] While presatovir had a favorable
safety profile, it did not meet the co-primary endpoints of time-weighted average change in
nasal RSV viral load and the proportion of patients developing lower respiratory tract
complications (LRTCs).[5] However, a post-hoc analysis suggested a potential benefit in
patients with lymphopenia.[5]
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Endpoint Presatovir (n=96) Placebo (n=93) p-value
Time-weighted
average decline in -0.33 (difference from 0.040
RSV viral load (logl0  placebo) '
copies/mL)
Progression to LRTC 11.2% 19.5% 0.11
LRTC in patients with

13.3% (2/15) 64.3% (9/14) 0.008

lymphopenia

Table 2: Key Efficacy
Outcomes in HCT
Recipients with RSV
URTL.[5][6]

In this study of 60 HCT recipients with RSV LRTI, presatovir treatment was well-tolerated but

did not significantly improve virologic or clinical outcomes compared to placebo.[7][8]

Endpoint

Presatovir (n=29)

Placebo (n=28)

p-value

Time-weighted
average change in
viral load (log10

copies/mL)

-1.12

-1.09

0.94

Median supplemental

oxygen-free days

26

28

0.84

Incident respiratory

failure

10.3%

10.7%

0.98

All-cause mortality

0%

7.1%

0.19

Table 3: Efficacy
Outcomes in HCT
Recipients with RSV
LRTL[7]
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This trial in 61 lung transplant recipients with symptomatic RSV infection also did not show a
significant improvement in the primary endpoint of change in nasal RSV load with presatovir
treatment compared to placebo.[9]

Endpoint Presatovir Placebo p-value

Time-weighted
average change in 0.10 (difference from 0.72
nasal RSV load (logl0 placebo) '

copies/mL)

Table 4. Primary
Efficacy Outcome in
Lung Transplant

Recipients.[9]

Study in Hospitalized Adults (NCT02135614)

This study evaluated the effect of a single dose of presatovir on RSV viral load in hospitalized
adults with acute respiratory symptoms.

Detailed quantitative results from this study are not readily available in the public domain.

Resistance

The emergence of resistance is a potential concern for antiviral therapies. In clinical trials of
presatovir, treatment-emergent amino acid substitutions in the RSV F protein have been
identified. The frequency of resistance development varied across different patient populations,
with higher rates observed in HCT recipients.[10][11][12] While the presence of resistance-
associated substitutions was linked to a diminished virologic response, it did not appear to
significantly impact clinical outcomes in the studies conducted.[10][11][12]

Conclusion

Presatovir is a potent inhibitor of RSV F protein-mediated fusion with demonstrated antiviral
activity in preclinical models and a human challenge study. However, in Phase lIb trials
involving immunocompromised patient populations, presatovir did not meet its primary clinical
endpoints, despite having a favorable safety profile. These findings highlight the complexities of
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treating RSV in high-risk individuals and underscore the need for further research to identify
optimal treatment strategies and patient populations for this class of antiviral agents. The
development of presatovir has provided valuable insights into the role of the RSV F protein in
viral pathogenesis and the challenges of antiviral drug development for this important
respiratory pathogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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